1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-one
Description
1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a propan-1-one derivative featuring a 4-amino-2-(trifluoromethoxy)phenyl group at the 1-position and a chlorine atom at the 3-position of the propanone backbone.
Properties
Molecular Formula |
C10H9ClF3NO2 |
|---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
1-[4-amino-2-(trifluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO2/c11-4-3-8(16)7-2-1-6(15)5-9(7)17-10(12,13)14/h1-2,5H,3-4,15H2 |
InChI Key |
CWUCBAQFQVUEBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)C(=O)CCCl |
Origin of Product |
United States |
Biological Activity
1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C10H9ClF3NO2
- Molecular Weight : 267.63 g/mol
- Structural Features : It contains an amino group, a trifluoromethoxy group, and a chloropropanone moiety, which contribute to its unique chemical properties and biological activities.
The biological activity of 1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to effectively bind to hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Anticancer Properties : Research indicates that derivatives of 1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-one exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown IC50 values ranging from 0.11 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent antiproliferative activity .
- Antiviral Activity : Preliminary investigations suggest potential antiviral properties, although further studies are required to elucidate the specific mechanisms involved.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
These findings demonstrate that the compound is more effective than some standard anticancer agents, highlighting its potential as a lead compound for drug development.
Pharmacological Evaluation
Pharmacological evaluations have focused on the compound's ability to induce apoptosis in cancer cells. Flow cytometry assays revealed that treatment with this compound leads to an increase in caspase-3/7 activity, suggesting that it triggers programmed cell death in a dose-dependent manner .
Additionally, molecular docking studies indicate strong interactions between the compound and target proteins, underscoring its potential for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The target compound’s trifluoromethoxy group distinguishes it from analogs with alternative substituents:
- Trifluoromethylthio (-SCF₃) vs. Trifluoromethoxy (-OCF₃): The compound 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one () replaces oxygen with sulfur in the substituent.
- Methoxy (-OCH₃) vs. Trifluoromethoxy (-OCF₃): In 3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b, ), the methoxy group is less electron-withdrawing than -OCF₃, which could decrease electrophilicity at the carbonyl group, affecting reactivity in nucleophilic additions .
Chlorine Positional Effects:
- The 3-chloro substituent in the target compound contrasts with 2-chloro or 4-chloro analogs (e.g., 4c in -chloro-3-fluorophenyl in ).
Spectroscopic and Analytical Data
Key Research Findings and Limitations
Synthetic Challenges: Introducing -NH₂ and -OCF₃ on the same aromatic ring may require orthogonal protection-deprotection strategies to avoid side reactions .
Data Gaps: Direct experimental data (e.g., XRD, biological assays) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
